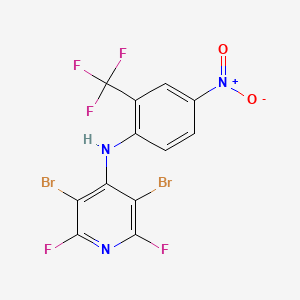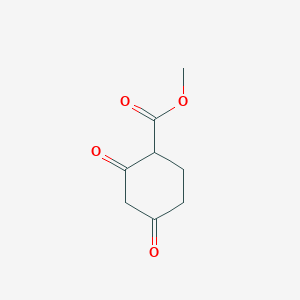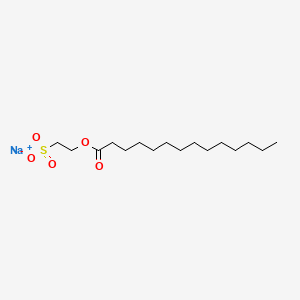
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt, also known as sodium myristoyl isethionate, is an anionic surfactant widely used in personal care products. It is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, and solubilizing properties. This compound is particularly valued for its mildness, making it suitable for use in formulations for sensitive skin and children’s products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt is synthesized through the esterification of tetradecanoic acid (myristic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and using an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors, followed by purification steps to remove any unreacted materials and by-products. The final product is then dried and processed into a solid form for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed, resulting in the formation of tetradecanoic acid and sodium isethionate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfoethyl group, leading to the formation of sulfonic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Tetradecanoic acid and sodium isethionate.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical and transdermal delivery systems.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 2-sulfoethyl ester, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and suspend dirt and other impurities. This action is facilitated by the hydrophilic sulfoethyl group and the hydrophobic tetradecanoic acid chain, which interact with water and oil, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with strong cleansing properties but higher potential for skin irritation.
Sodium cocoyl isethionate: Similar in structure but derived from coconut fatty acids, offering mildness and good foaming properties.
Sodium stearoyl lactylate: Anionic surfactant used in food and personal care products, known for its emulsifying properties.
Uniqueness
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt stands out due to its balance of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its biodegradability and stability in weak acids and bases further enhance its appeal for use in environmentally friendly products .
Propriétés
Numéro CAS |
37747-10-7 |
|---|---|
Formule moléculaire |
C16H32NaO5S |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
sodium;2-tetradecanoyloxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20); |
Clé InChI |
NMFVALVKFMDONN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


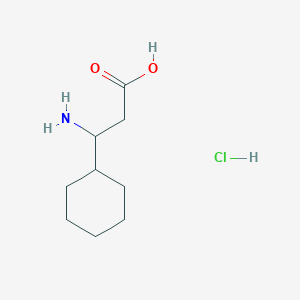
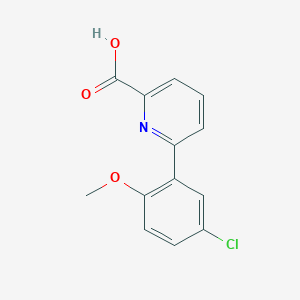
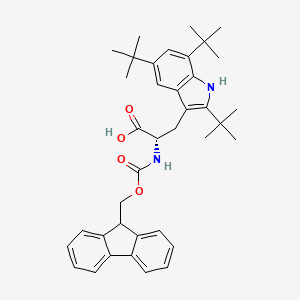
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
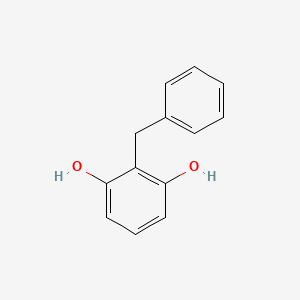
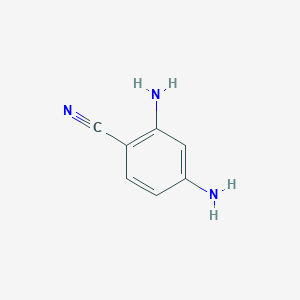

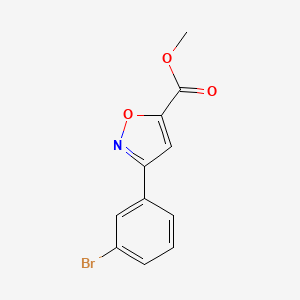
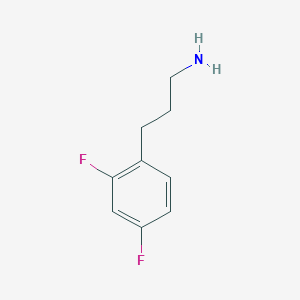
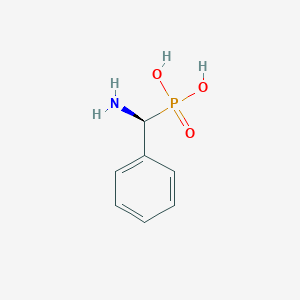
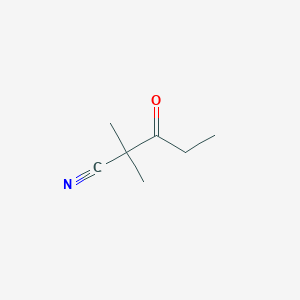
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)
